1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea
CAS No.: 2108243-49-6
Cat. No.: VC6486522
Molecular Formula: C21H31N3O2S
Molecular Weight: 389.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108243-49-6 |
|---|---|
| Molecular Formula | C21H31N3O2S |
| Molecular Weight | 389.56 |
| IUPAC Name | 1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea |
| Standard InChI | InChI=1S/C21H31N3O2S/c25-20(23-21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-19(18-1-4-26-14-18)24-2-5-27-6-3-24/h1,4,14-17,19H,2-3,5-13H2,(H2,22,23,25) |
| Standard InChI Key | WCWUAPRIMPWQJE-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=COC=C5 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound’s structure is defined by three primary components:
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Adamantane core: A rigid, diamondoid hydrocarbon known for enhancing lipophilicity and metabolic stability in drug candidates . The stereochemical descriptor "(1R,3s)" specifies the spatial arrangement of substituents on the adamantane scaffold.
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Furan-3-yl group: A five-membered aromatic oxygen heterocycle attached to the central ethylurea chain. The furan ring’s electron-rich nature may facilitate π-π interactions with biological targets.
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Thiomorpholinoethyl moiety: A sulfur-containing six-membered ring (thiomorpholine) linked via an ethyl spacer. The thiomorpholine group introduces potential hydrogen-bonding and hydrophobic interactions.
The urea () backbone serves as a critical pharmacophore, often associated with enzyme inhibition via hydrogen-bond donation and acceptance .
IUPAC Name and Stereochemistry
The systematic IUPAC name, 1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea, reflects the substituent positions and stereochemistry. The adamantane’s "(1R,3s)" configuration indicates a specific three-dimensional arrangement critical for target binding.
Spectroscopic Identifiers
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InChI:
InChI=1S/C21H31N3O2S/c25-20(23-21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-19(18-1-4-26-14-18)24-2-5-27-6-3-24/h1,4,14-17,19H,2-3,5-13H2,(H2,22,23,25) -
SMILES:
C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=COC=C5
These identifiers enable precise structural reconstruction in cheminformatics databases.
Synthetic Pathways and Optimization
Hypothesized Synthesis
While no direct synthesis protocol for this compound is published, analogous urea derivatives provide methodological insights. A one-pot synthesis involving:
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Isocyanate formation: Reaction of an adamantane-containing amine with diphenylphosphoryl azide (DPPA) to generate an isocyanate intermediate .
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Nucleophilic addition: Coupling the isocyanate with a thiomorpholine-furan ethylamine derivative in anhydrous diethyl ether or toluene, catalyzed by triethylamine .
This route mirrors strategies used for structurally related adamantane ureas, achieving yields of 67–89% under optimized conditions .
Purification and Characterization
Post-synthesis purification likely involves column chromatography or recrystallization. Analytical techniques such as NMR and high-resolution mass spectrometry (HRMS) would confirm structural integrity.
Physicochemical Properties
Lipophilicity and Partition Coefficients
The LogP (octanol-water partition coefficient) is estimated to be >3 due to the adamantane’s hydrophobicity , suggesting strong membrane permeability but potential challenges in dissolution.
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High lipophilicity may enhance intestinal absorption but limit dissolution rate.
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Metabolism: Adamantane’s resistance to cytochrome P450 oxidation could prolong half-life , while the furan ring may pose hepatotoxicity risks via reactive metabolite formation.
Toxicity Indicators
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Furan Alert: Furan derivatives are associated with mechanism-based inactivation of CYP3A4, necessitating rigorous in vitro toxicity screening.
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Thiomorpholine Stability: Sulfur oxidation to sulfoxides or sulfones could generate reactive intermediates, requiring metabolic stability assays.
Research Applications and Future Directions
Medicinal Chemistry Optimization
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Bioisosteric Replacement: Substituting furan with thiophene or pyrrole may improve metabolic stability while retaining aromatic interactions.
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Stereochemical Studies: Enantioselective synthesis of the (1R,3s)-adamantane configuration could elucidate stereospecific target engagement.
Preclinical Development
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In Vivo Efficacy Models: Testing in rodent inflammation or viral infection models would validate target hypotheses.
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Formulation Development: Lipid-based delivery systems could mitigate solubility limitations.
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